molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide CAS No. 1093065-83-8

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

Cat. No. B603537
CAS RN: 1093065-83-8
M. Wt: 480.6g/mol
InChI Key: LPPUETFXOQEYKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and multiple methoxy groups . It is likely to be a synthetic compound, given its complexity and the presence of these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyrazole ring, and the addition of the methoxy groups . The exact synthesis process would depend on the starting materials and the specific synthetic methods used .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms . The methoxy groups are attached to the phenyl rings, which may influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions . The pyrazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also be determined by its molecular structure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is synthesized from 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. The second intermediate is 2-(3-hydroxyphenoxy)ethylamine, which is synthesized from 3-hydroxyphenol and 2-chloroethylamine hydrochloride. These two intermediates are then coupled using piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "3-hydroxyphenol", "2-chloroethylamine hydrochloride", "piperidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:", "- Condense 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3,4-dimethoxychalcone.", "- Cyclize 3,4-dimethoxychalcone with hydrazine hydrate to form 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Synthesis of 2-(3-hydroxyphenoxy)ethylamine:", "- React 3-hydroxyphenol with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(3-hydroxyphenoxy)ethylamine.", "Coupling of intermediates to form final product:", "- React 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with 2-(3-hydroxyphenoxy)ethylamine in the presence of piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide." ] }

CAS RN

1093065-83-8

Molecular Formula

C26H32N4O5

Molecular Weight

480.6g/mol

IUPAC Name

1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29)

InChI Key

LPPUETFXOQEYKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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